molecular formula C9H11BrO B2501702 (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol CAS No. 2225126-85-0

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Cat. No.: B2501702
CAS No.: 2225126-85-0
M. Wt: 215.09
InChI Key: PQAOTIKGTPSSAH-ZETCQYMHSA-N
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Description

(1S)-1-(4-Bromo-3-methylphenyl)ethan-1-ol is a chiral aromatic alcohol of high interest in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile chiral building block or synthetic intermediate. The presence of both a bromo substituent and a chiral secondary alcohol on the aromatic ring provides two distinct handles for chemical modification, enabling researchers to construct more complex, enantiomerically pure architectures through cross-coupling reactions and further functional group transformations . The specific (S) configuration of the stereocenter is critical for applications in asymmetric synthesis and for studying stereoselective biological interactions. While the exact pharmacological profile of this specific enantiomer is not fully characterized, its structural features are consistent with compounds used in material science and medicinal chemistry research for the development of novel active compounds . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use. All safety data sheets (SDS) should be consulted prior to use. Handling should be performed by trained personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Catalytic Asymmetric Hydrogenation and Reduction Approaches

Catalytic asymmetric hydrogenation and reduction represent the most efficient and atom-economical methods for the synthesis of chiral alcohols from prochiral ketones. These approaches utilize a small amount of a chiral catalyst to transfer hydrogen to the ketone, thereby creating a new stereocenter with high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of prochiral ketones using chiral transition metal complexes is a well-established and powerful tool in synthetic organic chemistry. Catalysts based on ruthenium, rhodium, and iridium, featuring chiral ligands, have been extensively developed and have demonstrated high efficiency and enantioselectivity in the reduction of a wide array of ketone substrates.

Ruthenium complexes are among the most versatile and widely used catalysts for the asymmetric hydrogenation of ketones. Chiral diphosphine and diamine ligands are commonly employed to create an effective chiral environment around the metal center. While specific studies on the asymmetric hydrogenation of 4'-bromo-3'-methylacetophenone using ruthenium catalysts are not extensively documented in publicly available literature, the general applicability of these catalysts to substituted acetophenones suggests their potential utility. For instance, ruthenium catalysts are known to effectively reduce various aromatic ketones with high conversions and enantiomeric excesses.

A representative example of ruthenium-catalyzed asymmetric transfer hydrogenation for a related substrate is shown in the table below. Please note that these conditions are for a model reaction and would require optimization for 4'-bromo-3'-methylacetophenone.

Catalyst SystemSubstrateH-SourceBaseSolventTemp (°C)Time (h)Conversion (%)ee (%)
Ru(II)-TsDPENAcetophenoneHCOOH/NEt3-Water400.5>9997 (S)

TsDPEN : N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Rhodium-based catalysts, particularly those with chiral diphosphine ligands such as BINAP and its analogues, have also been instrumental in the asymmetric hydrogenation of ketones. These catalysts typically operate under hydrogen pressure and are known for their high activity and enantioselectivity. Although direct data for the rhodium-catalyzed asymmetric hydrogenation of 4'-bromo-3'-methylacetophenone is scarce in the literature, the successful application of these catalysts to a broad range of aromatic ketones indicates their potential for this specific transformation. The choice of ligand and reaction conditions is crucial for achieving high enantioselectivity.

Beyond the well-established ruthenium, rhodium, and iridium catalysts, other transition metal complexes have been explored for the asymmetric reduction of prochiral ketones. However, their application to substrates like 4'-bromo-3'-methylacetophenone is not as extensively documented. The development of catalysts based on more earth-abundant and less toxic metals is an ongoing area of research.

Organocatalytic Asymmetric Reduction Methods

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. These methods utilize small organic molecules as catalysts, offering advantages such as lower toxicity and air/moisture stability. For the asymmetric reduction of ketones, chiral organocatalysts, such as those derived from proline or cinchona alkaloids, in combination with a stoichiometric reducing agent like a borane (B79455) or Hantzsch ester, can provide high levels of enantioselectivity.

While specific research detailing the organocatalytic asymmetric reduction of 4'-bromo-3'-methylacetophenone is limited, the general principles of these methodologies are applicable. The steric and electronic properties of the substrate would influence the choice of organocatalyst and reaction conditions to achieve the desired (S)-enantiomer of the corresponding alcohol.

Biocatalytic Approaches to (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The synthesis of this compound can be efficiently achieved through the asymmetric reduction of the corresponding prochiral ketone, 4'-bromo-3'-methylacetophenone, using various biocatalytic systems.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols. These enzymes utilize nicotinamide (B372718) cofactors, such as NADPH or NADH, as a source of hydrides. The application of isolated KREDs offers several advantages, including high enantioselectivity and the potential for process optimization under controlled, cell-free conditions.

While specific studies on the reduction of 4'-bromo-3'-methylacetophenone using isolated ketoreductases are not extensively documented in publicly available literature, the general applicability of these enzymes to substituted acetophenones is well-established. For instance, engineered ketoreductases have demonstrated high efficiency and enantioselectivity in the reduction of various halo-substituted acetophenones. These enzymes can be tailored through protein engineering to enhance their activity, stability, and stereoselectivity for a specific substrate.

The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two enantiotopic faces of the carbonyl group to the hydride donor. For the synthesis of the (S)-enantiomer, as in this compound, a KRED that follows the anti-Prelog stereoselectivity would be required.

Table 1: Examples of Ketoreductase-Catalyzed Reduction of Substituted Acetophenones (Note: This table presents data for analogous substrates to illustrate the capabilities of ketoreductases, as specific data for 4'-bromo-3'-methylacetophenone is not readily available.)

Ketone SubstrateKetoreductase (Source)Product EnantiomerEnantiomeric Excess (ee)ConversionReference
2-ChloroacetophenoneEngineered KRED(S)-1-(2-chlorophenyl)ethanol>99%High scielo.br
4-ChloroacetophenonePlant tissue homogenates(R/S)-1-(4-chlorophenyl)ethanolUp to 98%Up to 80% rsc.org
AcetophenoneKRED1-Pglu (Pichia glucozyma)(R)-1-phenylethanol>99%- rsc.org

Whole-cell biotransformations utilize intact microbial cells (e.g., bacteria, yeast, fungi) as catalysts. This approach is often more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification and cofactor regeneration, the latter being handled by the cell's metabolism.

Research on the asymmetric reduction of the structurally similar 4-bromo-acetophenone provides valuable insights into the potential for whole-cell biotransformation of 4'-bromo-3'-methylacetophenone. A study involving the screening of 14 different microorganisms, including yeast and filamentous fungi, for the reduction of 4-bromo-acetophenone demonstrated the feasibility of this approach. researchgate.net Several strains were identified that could produce the corresponding chiral alcohol with varying degrees of conversion and enantioselectivity.

For example, Geotrichum candidum was found to produce (R)-1-(4-bromophenyl)ethanol with high conversion (91.9%) and excellent enantiomeric excess (97.4%). Conversely, Rhodotorula rubra yielded the (S)-enantiomer with high conversion (96.1%) and enantiomeric excess (98.8%). researchgate.net This highlights the ability to access either enantiomer of the chiral alcohol by selecting the appropriate microorganism. Another study reported the use of Aspergillus niger for the reduction of 4-bromo-acetophenone, achieving 100% conversion and >99% ee for the (R)-alcohol. researchgate.net

Table 2: Whole-Cell Bioreduction of 4-Bromo-acetophenone (Data for a structurally similar substrate)

MicroorganismProduct EnantiomerConversion (%)Enantiomeric Excess (ee) (%)Reference
Geotrichum candidum(R)91.997.4 researchgate.netresearchgate.net
Aspergillus niger(R)98.4100 researchgate.net
Trichoderma harzianum(R)98.598 researchgate.net
Rhodotorula rubra(S)96.198.8 researchgate.netresearchgate.net
Pichia sp.(S)64.589.8 researchgate.net
Mucor ramannianus(S)10020 researchgate.net

These findings suggest that a similar screening approach with 4'-bromo-3'-methylacetophenone would likely identify microorganisms capable of producing this compound with high stereoselectivity.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and powerful strategy for asymmetric induction. In this approach, a prochiral substrate is covalently attached to an enantiomerically pure molecule, the chiral auxiliary, to form a diastereomeric intermediate. The chiral auxiliary then directs a subsequent reaction, such as the reduction of a ketone, to occur with high diastereoselectivity. Finally, the auxiliary is cleaved from the product to yield the desired enantiomerically enriched molecule.

One potential route involves the attachment of a chiral auxiliary to the acetyl group of 4'-bromo-3'-methylacetophenone to form a chiral enolate precursor. Subsequent diastereoselective reduction of the ketone, guided by the steric and electronic properties of the auxiliary, would yield a diastereomerically enriched alcohol-auxiliary adduct. Cleavage of the auxiliary would then furnish the desired this compound.

Alternatively, one could start from 4-bromo-3-methylbenzaldehyde (B1279091). The aldehyde could be reacted with a chiral auxiliary to form a chiral imine or oxazolidine. Subsequent diastereoselective addition of a methyl nucleophile (e.g., from a Grignard reagent or an organolithium compound) would be directed by the chiral auxiliary to form the desired stereocenter. Hydrolytic removal of the auxiliary would then release the target chiral alcohol.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. Examples include Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine. nih.gov The choice of auxiliary, the reaction conditions, and the method of cleavage are all critical factors in achieving high yields and stereoselectivity.

Chiral Resolution Techniques

Chiral resolution is a method for separating a racemic mixture into its constituent enantiomers. While this approach does not create a new stereocenter, it is a widely used technique in both laboratory and industrial settings for obtaining enantiomerically pure compounds.

Enzymatic kinetic resolution (EKR) is a highly effective method for resolving racemic alcohols. This technique relies on the ability of certain enzymes, most commonly lipases, to selectively catalyze the acylation or deacylation of one enantiomer of a racemic alcohol at a much higher rate than the other. This difference in reaction rates leads to the separation of the racemate into an enantioenriched unreacted alcohol and an enantioenriched ester product.

For the resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol, a lipase (B570770) would be used to selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, in the presence of an acyl donor (e.g., vinyl acetate). As the reaction proceeds, the remaining unreacted alcohol becomes enriched in the (S)-enantiomer, this compound. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

While specific data for the enzymatic kinetic resolution of 1-(4-bromo-3-methylphenyl)ethan-1-ol is limited, extensive research on the resolution of the parent compound, 1-phenylethanol, and its derivatives demonstrates the broad applicability of this method. scielo.bracs.orgnih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently employed for this purpose.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol (Data for an analogous substrate)

LipaseAcyl DonorSolventTemperature (°C)Enantioselectivity (E)Reference
Novozym 435Vinyl acetate (B1210297)n-Hexane42High nih.gov
Novozym 435Glycerol tributyrateNeat30-70>1000 acs.org
CALBVinyl acetateToluene60High scielo.br
Immobilized LipasesVinyl acetateCyclohexane40High acs.org

The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is crucial for an efficient resolution process. The choice of lipase, acyl donor, solvent, and temperature can all significantly impact the conversion, enantiomeric excess, and E-value of the resolution.

Chemical Kinetic Resolution Methods

Chemical kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the conversion of one enantiomer into a new product while leaving the other largely unreacted. wikipedia.org Enzymatic kinetic resolution, in particular, has emerged as a powerful and environmentally benign approach for the synthesis of chiral alcohols. jocpr.com

Lipases are the most common class of enzymes used for the kinetic resolution of secondary alcohols due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. jocpr.comscielo.br The resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol can be effectively achieved through lipase-catalyzed transesterification. In this process, a lipase, such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer (typically the (R)-enantiomer for secondary alcohols) at a much faster rate than the other.

The general reaction for the enzymatic kinetic resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol is depicted below:

(R,S)-1-(4-bromo-3-methylphenyl)ethan-1-ol + Acyl Donor ---(Lipase)--> (R)-1-(4-bromo-3-methylphenyl)ethyl acetate + (S)-1-(4-bromo-3-methylphenyl)ethan-1-ol

This process ideally results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard chromatographic techniques. The success of the resolution is determined by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion percentage. A perfect kinetic resolution would yield both the product and the unreacted starting material with high enantiomeric excess at 50% conversion.

Lipase SourceAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)
Candida antarctica Lipase BVinyl AcetateToluene~50>99 (S)>99 (R)
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane (B92381)~50>98 (S)>98 (R)
Burkholderia cepaciaVinyl ButyrateIsooctane~45>96 (S)>99 (R)

Note: The data in this table is representative of typical results for the kinetic resolution of secondary benzylic alcohols and is intended for illustrative purposes.

Classical Resolution via Diastereomeric Derivatives

Classical resolution is a traditional yet effective method for separating enantiomers. This technique involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For the resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol, a chiral acid can be used as the resolving agent to form diastereomeric esters. Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The process involves the esterification of the racemic alcohol with the chiral acid, followed by the careful crystallization of one of the diastereomeric esters.

The separated diastereomeric ester is then hydrolyzed to yield the enantiomerically pure alcohol. The other diastereomer can also be isolated from the mother liquor and hydrolyzed to provide the opposite enantiomer of the alcohol.

The choice of resolving agent and solvent is crucial for the successful separation of the diastereomers and often requires empirical optimization.

Chiral Resolving AgentSolvent SystemExpected Diastereomer
(R,R)-(+)-Tartaric AcidEthanol/WaterDiastereomeric salt of the ester
(S)-(+)-Mandelic AcidAcetone/HexaneDiastereomeric ester
(1S)-(+)-10-Camphorsulfonic AcidMethanolDiastereomeric salt of the ester

Note: This table presents potential resolving agents and solvent systems for the classical resolution of the target compound based on general principles.

Stereoselective Organometallic Additions to Aldehydes (if applicable to precursors)

An alternative to resolution is the direct asymmetric synthesis of this compound from its corresponding prochiral precursor, 4-bromo-3-methylbenzaldehyde. This can be achieved through the stereoselective addition of an organometallic reagent in the presence of a chiral catalyst or auxiliary.

The addition of a methyl group to the carbonyl carbon of 4-bromo-3-methylbenzaldehyde using an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) can be rendered enantioselective by the use of a chiral ligand. Chiral amino alcohols and diols, such as those derived from (-)-sparteine (B7772259) or TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are often employed to chelate the metal center and create a chiral environment that directs the nucleophilic attack of the methyl group to one face of the aldehyde.

For instance, the use of a chiral titanium-TADDOLate complex can catalyze the asymmetric methylation of aldehydes with high enantioselectivity. researchgate.net Similarly, chiral auxiliaries attached to the aldehyde can direct the stereochemical outcome of the nucleophilic addition. uaeh.edu.mx

Organometallic ReagentChiral Ligand/AuxiliarySolventTemperature (°C)Enantiomeric Excess (%)
MeMgBr(-)-SparteineToluene-78>90
MeLiChiral Amino AlcoholDiethyl Ether-78>95
MeTi(OPr-i)3(R,R)-TADDOLToluene-20>96

Note: The data in this table is illustrative of typical results for the asymmetric methylation of aromatic aldehydes and is intended to represent potential outcomes for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). rsc.org Whenever possible, performing reactions under solvent-free conditions is ideal. For instance, some lipase-catalyzed resolutions can be carried out in the absence of a solvent, using the liquid substrates themselves as the reaction medium.

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an excellent green solvent, and some enzymatic reductions of the precursor ketone can be performed in aqueous media. google.com Other greener solvent choices include biofuels like ethanol, or solvents derived from renewable resources. The selection of a suitable green solvent often involves considering its polarity, as indicated by its log P value, to ensure compatibility with the catalytic system. nih.gov

Sustainable catalysis focuses on the use of catalysts that are non-toxic, recyclable, and highly efficient. Biocatalysts, such as enzymes, are prime examples of sustainable catalysts as they operate under mild conditions, are biodegradable, and can often be immobilized and reused. jocpr.com The use of lipases in the kinetic resolution of 1-(4-bromo-3-methylphenyl)ethan-1-ol aligns well with this principle.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Asymmetric synthesis, such as the direct stereoselective addition of a methyl group to 4-bromo-3-methylbenzaldehyde, generally has a higher atom economy than resolution methods. This is because, in an ideal asymmetric synthesis, all reactant atoms are incorporated into the final product. In contrast, kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, which inherently lowers its atom economy. jocpr.com However, if both enantiomers are desired, the atom economy of resolution processes can be considered more favorably.

Mechanistic Insights into Stereoselective Formation of 1s 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Elucidation of Reaction Pathways for Asymmetric Catalytic Processes

The stereoselective formation of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol is primarily achieved through two major asymmetric catalytic pathways: chemocatalysis and biocatalysis.

Chemocatalytic Pathways: A prominent method is the Asymmetric Transfer Hydrogenation (ATH) of 1-(4-bromo-3-methylphenyl)ethanone. This reaction typically employs a chiral catalyst, often a ruthenium complex with a chiral diamine ligand. The generally accepted mechanism for ATH involves a concerted outer-sphere hydrogen transfer from a metal-hydride species to the ketone. The catalytic cycle begins with the formation of the active metal-hydride catalyst from a precatalyst and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture. The prochiral ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, forming the chiral alcohol. The stereochemical outcome is dictated by the specific chirality of the ligand, which creates a chiral environment around the metal center, favoring the approach of the ketone from one specific face.

Another significant chemocatalytic route is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex). The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination, along with the steric hindrance imposed by the catalyst's chiral framework, directs the hydride attack from the borane to a specific face of the carbonyl group, leading to the formation of the desired enantiomer.

Biocatalytic Pathways: Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. This is typically achieved through the use of whole microbial cells (such as yeast or bacteria) or isolated enzymes (ketoreductases or alcohol dehydrogenases). The reaction pathway involves the enzyme's active site, which contains a cofactor, usually NADPH or NADH. The enzyme binds the substrate, 1-(4-bromo-3-methylphenyl)ethanone, in a specific orientation within its chiral active site. A hydride is then transferred from the cofactor to the carbonyl carbon of the ketone, resulting in the stereoselective formation of the alcohol. The high enantioselectivity of biocatalytic reductions stems from the precise three-dimensional structure of the enzyme's active site, which effectively differentiates between the two prochiral faces of the ketone.

Understanding Catalyst-Substrate Interactions and Their Role in Stereocontrol

The stereochemical outcome of the synthesis of this compound is fundamentally governed by the non-covalent interactions between the chiral catalyst and the substrate, 1-(4-bromo-3-methylphenyl)ethanone.

In Asymmetric Transfer Hydrogenation , the chiral ligand, often a tosylated diamine, in conjunction with the ruthenium center, forms a chiral pocket. The substrate, 1-(4-bromo-3-methylphenyl)ethanone, can approach the metal hydride in two possible orientations. The favored orientation, leading to the (1S)-enantiomer, is stabilized by a combination of steric and electronic interactions. The bulky substituents on the chiral ligand create steric hindrance that disfavors one orientation. Additionally, attractive interactions, such as CH-π interactions between the aromatic ring of the substrate and the ligand, can further stabilize the preferred transition state. The bromine and methyl substituents on the phenyl ring of the substrate also play a crucial role in how the molecule orients itself within the catalyst's chiral environment.

In the Corey-Bakshi-Shibata reduction , the key interaction is the coordination of the ketone's carbonyl oxygen to the boron atom of the oxazaborolidine catalyst. The stereocontrol is achieved by the steric repulsion between the larger substituent on the ketone (the 4-bromo-3-methylphenyl group) and the substituents on the chiral catalyst. To minimize these steric clashes, the ketone orients itself in such a way that the smaller substituent (the methyl group) is positioned towards the bulkier part of the catalyst, thus exposing one face of the carbonyl for hydride attack.

In biocatalysis , the catalyst-substrate interactions are highly specific and occur within the enzyme's active site. The 4-bromo-3-methylphenyl group and the methyl group of the ketone substrate fit into specific hydrophobic pockets within the active site. Hydrogen bonding and van der Waals forces lock the substrate into a precise orientation. This precise positioning ensures that the hydride transfer from the cofactor (NADH or NADPH) occurs exclusively to one face of the carbonyl group, leading to the formation of a single enantiomer. The electronic properties of the bromo and methyl substituents can also influence the binding affinity and orientation of the substrate within the active site.

Transition State Analysis and Energy Landscapes of Enantioselective Transformations

The enantioselectivity of a catalytic reaction is determined by the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) enantiomers. A larger energy difference results in higher enantiomeric excess (ee).

For the Asymmetric Transfer Hydrogenation of 1-(4-bromo-3-methylphenyl)ethanone, computational studies on analogous substituted acetophenones suggest a six-membered pericyclic transition state. In this transition state, the hydride from the metal and a proton from the ligand are transferred to the ketone. The catalyst's chiral ligands enforce a specific conformation in the transition state. The transition state leading to the (1S)-alcohol is lower in energy because it minimizes steric repulsions and maximizes stabilizing interactions, such as the aforementioned CH-π interactions. The bromine and methyl groups on the aromatic ring influence the electronic distribution and steric bulk, which in turn affects the stability of the diastereomeric transition states.

In the Corey-Bakshi-Shibata reduction , the transition state is also believed to be a six-membered ring-like structure involving the boron of the catalyst, the oxygen and carbon of the carbonyl group, the hydride source, and the nitrogen of the catalyst. The stereoselectivity arises from the energy difference between the two possible chair-like transition states. The transition state where the bulky 4-bromo-3-methylphenyl group occupies a pseudo-equatorial position is significantly lower in energy than the one where it is in a more sterically hindered pseudo-axial position. This energy difference leads to the preferential formation of the (1S)-enantiomer.

For biocatalytic reductions , the transition state occurs within the highly structured environment of the enzyme's active site. The energy landscape is shaped by a multitude of specific interactions between the substrate and the amino acid residues of the enzyme. The enzyme stabilizes the transition state for the formation of the (1S)-alcohol to a much greater extent than the transition state for the (1R)-alcohol. This is achieved through a combination of hydrogen bonding, hydrophobic interactions, and precise positioning of the substrate relative to the hydride-donating cofactor. The energy barrier for the formation of the disfavored enantiomer is significantly higher, leading to the observed high enantioselectivity.

Influence of Reaction Parameters on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of the synthesis of this compound is highly sensitive to various reaction parameters. Optimization of these parameters is crucial for achieving high enantiomeric excess.

Solvent: The choice of solvent can significantly affect both the reaction rate and the enantioselectivity. The solvent can influence the solubility of the catalyst and substrate, the stability of the transition states, and the aggregation state of the catalyst. For instance, in ATH, polar aprotic solvents are often preferred. In biocatalysis, the reaction is typically carried out in an aqueous buffer, sometimes with a co-solvent to improve substrate solubility.

Catalyst Loading and Substrate Concentration: The concentration of the catalyst and substrate can impact the reaction kinetics and, in some cases, the enantioselectivity. At high substrate concentrations, substrate inhibition can occur in biocatalytic reductions. In chemocatalysis, catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity.

pH (in Biocatalysis): The pH of the reaction medium is a critical parameter in enzyme-catalyzed reductions. The ionization state of the amino acid residues in the enzyme's active site, as well as the stability of the enzyme and the cofactor, are all pH-dependent. The optimal pH for both activity and enantioselectivity must be determined for each specific enzyme system.

Nature of the Hydride Source (in Chemocatalysis): In ATH, the choice of hydrogen donor (e.g., isopropanol vs. formic acid/triethylamine) can influence the reaction mechanism and, consequently, the enantioselectivity. Similarly, in borane-mediated reductions, the nature of the borane source can affect the outcome.

The following table summarizes the general influence of key reaction parameters on the enantioselective synthesis of chiral alcohols from substituted acetophenones, which is applicable to the formation of this compound.

ParameterGeneral Influence on EnantioselectivityTypical Conditions for High Enantioselectivity
Temperature Lower temperature generally increases enantioselectivity.Often performed at or below room temperature.
Solvent Can significantly impact catalyst performance and transition state stability.Dependent on the specific catalytic system (e.g., polar aprotic for ATH, aqueous buffer for biocatalysis).
Catalyst Loading Can affect reaction rate and sometimes enantioselectivity.Optimized for each reaction to ensure efficient conversion without negative effects on selectivity.
pH (Biocatalysis) Critical for enzyme activity and stability.Typically near physiological pH (around 7), but is enzyme-specific.
Hydrogen Donor (ATH) Can influence the reaction mechanism and efficiency.Isopropanol or formic acid/triethylamine mixtures are commonly used.

Despite a comprehensive search for the chemical compound "this compound," information regarding its specific applications as a chiral building block is not available in the public domain. Consequently, this article cannot be generated as per the requested detailed outline.

The investigation included extensive searches for its role as a chiral intermediate in the synthesis of advanced organic molecules, its utilization in the synthesis of complex natural products, and its application as a precursor in the development of new synthetic methodologies. Furthermore, inquiries into its derivatization and functionalization strategies, including stereospecific transformations at the chiral center and reactions on the aryl moiety while preserving stereointegrity, yielded no specific research findings or documented applications.

While information is available for the related achiral ketone, 4'-bromo-3'-methylacetophenone, which serves as a precursor to the chiral alcohol, the specific applications and synthetic utility of the enantiomerically pure "this compound" are not described in the accessible scientific literature. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Advanced Analytical and Spectroscopic Techniques for Enantiopurity and Absolute Configuration Determination

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of a chiral compound. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. uma.es

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating the enantiomers of 1-(4-bromo-3-methylphenyl)ethan-1-ol and thus determining the enantiomeric excess of the (1S)-enantiomer. The separation is typically achieved on columns packed with a chiral stationary phase, most commonly based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support.

The selection of the mobile phase is crucial for achieving optimal resolution. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar alcohol modifier, like isopropanol (B130326) or ethanol, is commonly employed. The precise ratio of these solvents is adjusted to optimize the retention times and the separation factor (α). Detection is usually performed using a UV detector, as the aromatic ring in the molecule provides strong chromophores.

Table 1: Illustrative Chiral HPLC Method for 1-(4-bromo-3-methylphenyl)ethan-1-ol Enantiomers

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (1R) Approx. 12.5 min
Retention Time (1S) Approx. 14.2 min

This table presents a typical method; actual retention times may vary based on the specific system and conditions.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Chiral Gas Chromatography (GC) offers an alternative, high-resolution method for determining the enantiomeric excess of 1-(4-bromo-3-methylphenyl)ethan-1-ol, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. nih.govdntb.gov.ua The use of capillary columns coated with modified cyclodextrins as the chiral stationary phase is common for this purpose. sigmaaldrich.com

For alcohols, derivatization is often necessary to improve peak shape and thermal stability. A common approach is the conversion of the alcohol to its corresponding acetate (B1210297) or trifluoroacetate (B77799) ester. This not only enhances volatility but can also improve the chiral recognition on the stationary phase.

Table 2: Representative Chiral GC Method for Derivatized 1-(4-bromo-3-methylphenyl)ethan-1-ol

ParameterCondition
Analyte Trifluoroacetyl derivative
Column Chiraldex G-TA (Trifluoroacetyl gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp. 270 °C

This table provides an example method; optimization is typically required for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it becomes a powerful tool for stereochemical analysis when chiral auxiliaries are introduced. thieme-connect.de

Chiral shift reagents, typically lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used to determine enantiomeric purity. These reagents form diastereomeric complexes with the enantiomers of the analyte in the NMR tube. researchgate.net The spatial arrangement in these transient complexes is different for the (R) and (S) enantiomers, leading to differential shielding of the analyte's protons and resulting in separate signals in the ¹H NMR spectrum.

For (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol, the addition of a chiral shift reagent would cause the signals for the methine proton (-CHOH) and the methyl group (-CH₃) of the two enantiomers to resolve into two distinct sets of signals. The relative integration of these signals allows for the quantification of the enantiomeric excess.

A more definitive NMR-based method for determining absolute configuration involves the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its corresponding acid chloride. researchgate.net The alcohol is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate experiments to form diastereomeric esters.

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol. researchgate.netfrontiersin.org According to Mosher's model, the phenyl group of the Mosher's ester shields the protons that lie above it in a specific conformation. By comparing the chemical shifts (δ) of the protons in the (R)- and (S)-Mosher's esters, the absolute configuration can be deduced. Specifically, the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter will have opposite signs. For this compound, the protons of the 4-bromo-3-methylphenyl group and the methyl group would be analyzed.

Spectroscopic Methods for Absolute Configuration Assignment

While chromatographic and NMR methods with chiral auxiliaries are excellent for determining enantiomeric purity and relative configuration, chiroptical spectroscopic methods are often employed for the non-destructive determination of the absolute configuration. researchgate.net

These methods rely on the differential interaction of chiral molecules with polarized light. mtoz-biolabs.com The experimental spectrum is typically compared with a spectrum predicted by quantum-mechanical calculations for a known absolute configuration. nih.govacs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The aromatic chromophore in this compound gives rise to characteristic Cotton effects. The sign and intensity of these effects are directly related to the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region. nih.govbruker.comwikipedia.org VCD provides detailed information about the absolute configuration of the entire molecule in solution. researchgate.netru.nl The experimental VCD spectrum of this compound would be compared to the theoretically calculated spectrum to confirm the (S) configuration.

X-ray Crystallography: If a single crystal of the enantiomerically pure compound or a suitable derivative can be obtained, X-ray crystallography provides the most unambiguous determination of its absolute configuration. mdpi.com The diffraction pattern of X-rays from the crystal lattice allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of all atoms. The inclusion of the bromine atom (an anomalous scatterer) facilitates the reliable assignment of the absolute stereochemistry. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. biotools.us This technique is particularly powerful for determining the absolute configuration of molecules in solution, including oils and liquids, without the need for crystallization or derivatization. biotools.usamericanlaboratory.com

The methodology involves comparing the experimentally measured VCD spectrum of the analyte with a theoretically predicted spectrum generated through ab initio quantum mechanical calculations, typically using density functional theory (DFT). nih.govnih.gov For this compound, a computational model of the (S)-enantiomer would be generated. The calculated VCD spectrum is then compared to the experimental spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as (S). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample has the (R)-configuration. nih.govresearchgate.net

A key advantage of VCD is that nearly all chiral molecules, including this compound, possess infrared absorptions and thus produce a VCD spectrum, eliminating the need for a UV chromophore which is required for other techniques like ECD. biotools.us VCD can also be adapted to determine enantiomeric purity, as the signal intensity is proportional to the excess of one enantiomer. nih.gov

Table 1: Illustrative VCD Data for Absolute Configuration of 1-(4-bromo-3-methylphenyl)ethan-1-ol This table presents hypothetical data to demonstrate the comparison between experimental VCD results and DFT calculations for assigning the (S) configuration.

Vibrational Mode Description Experimental Wavenumber (cm⁻¹) Experimental VCD Sign Calculated (S)-Isomer Wavenumber (cm⁻¹) Calculated (S)-Isomer VCD Sign Assignment Confidence
C-H stretch (aromatic) 3055 + 3058 + High
O-H stretch 3450 - 3445 - High
C-O stretch 1080 + 1085 + High
C-H bend (methyl) 1450 - 1452 - Medium

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. This differential absorption is known as the Cotton effect. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

The application of ECD for determining the absolute configuration of this compound is feasible due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore. mdpi.com Similar to VCD, the standard method involves comparing the experimental ECD spectrum with the spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for a known configuration (e.g., the S-enantiomer). nih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

For molecules with multiple chromophores, the exciton (B1674681) chirality method can be a powerful tool within ECD. nih.gov While the target molecule has only one primary chromophore, derivatization of the hydroxyl group with a second chromophoric moiety could allow for the application of this method, which correlates the sign of the ECD couplet to the spatial arrangement of the two chromophores.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the magnitude of the optical rotation of a chiral substance varies with the wavelength of the light used for the measurement. wikipedia.org An ORD spectrum is a plot of this specific rotation versus wavelength. The curve generated, particularly in regions where light is absorbed by a chromophore (the Cotton effect), is characteristic of the molecule's stereochemistry.

By comparing the ORD curve of an unknown sample to that of a structurally similar compound with a known absolute configuration, the configuration of the unknown can often be deduced. The variance of specific rotation with wavelength can be a reliable method for finding the absolute configuration of a molecule. wikipedia.org While modern techniques like VCD and X-ray crystallography are often preferred for their non-empirical nature, ORD remains a valid classical method for stereochemical analysis.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is widely considered the most definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously establishing its absolute configuration. nih.govresearchgate.net The technique relies on the diffraction pattern produced when X-rays are passed through a single, high-quality crystal.

A significant advantage for analyzing this compound is the presence of the bromine atom. Heavy atoms like bromine cause anomalous dispersion of X-rays, which leads to measurable differences in the intensities of specific diffraction pairs (Bijvoet pairs). researchgate.net This effect allows for the direct and reliable determination of the absolute configuration from the diffraction data, often quantified by the Flack parameter. mit.edu

However, a major challenge is that many chiral alcohols, including potentially this compound, may exist as liquids or oils at room temperature, making the growth of suitable single crystals difficult. americanlaboratory.com In such cases, a common strategy is to synthesize a crystalline derivative. The alcohol can be reacted with a chiral or achiral reagent to form a solid ester or urethane. For example, reaction with 3,5-dinitrobenzoyl chloride can yield a solid derivative that is more amenable to crystallization. Once the crystal structure of the derivative is solved and its absolute configuration is determined, the configuration of the original alcohol is known with certainty. researchgate.net

Table 2: Representative Crystallographic Data for a Chiral Derivative of 1-(4-bromo-3-methylphenyl)ethan-1-ol This table provides an example of typical data obtained from an X-ray diffraction experiment on a crystalline derivative.

Parameter Value Description
Chemical Formula C₁₆H₁₃BrN₂O₅ Example: 3,5-Dinitrobenzoate ester derivative
Crystal System Orthorhombic The crystal lattice system
Space Group P2₁2₁2₁ A common chiral space group
a, b, c (Å) 8.51, 12.34, 16.78 Unit cell dimensions
α, β, γ (°) 90, 90, 90 Unit cell angles
Flack Parameter 0.02(3) A value near zero confirms the correct absolute configuration

Specific Rotation Measurements as a Purity Indicator

Specific rotation, [α], is a fundamental property of a chiral compound and is defined as the observed optical rotation when plane-polarized light passes through a sample at a specific concentration and path length. numberanalytics.com Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. masterorganicchemistry.com For instance, if the (S)-enantiomer is levorotary (rotates light counter-clockwise, negative sign), the (R)-enantiomer will be dextrorotary (rotates light clockwise, positive sign) by the exact same amount. wikipedia.org

This property is widely used to quantify the purity of an enantiomerically enriched sample. The enantiomeric excess (ee), also known as optical purity, can be calculated if the specific rotation of the pure enantiomer is known. wikipedia.orgmasterorganicchemistry.com

The formula is: Enantiomeric Excess (% ee) = ([α]observed / [α]max) × 100%

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

For example, if the pure this compound has a known specific rotation of -45.0°, and a synthesized batch shows a specific rotation of -40.5°, the enantiomeric excess would be 90%. This indicates the mixture contains 95% of the (S)-enantiomer and 5% of the (R)-enantiomer.

While specific rotation is a straightforward and rapid technique, its accuracy can be affected by factors such as temperature, solvent, concentration, and the presence of highly rotating impurities. stackexchange.com Therefore, it is often used as a quality control measure and is typically corroborated by more precise methods like chiral HPLC for definitive enantiopurity analysis. stackexchange.comnih.gov

Table 3: Relationship Between Enantiomeric Excess (ee) and Observed Specific Rotation Based on a hypothetical specific rotation of -45.0° for pure this compound.

% of (S)-Isomer % of (R)-Isomer Enantiomeric Excess (% ee) of (S)-Isomer Observed Specific Rotation [α]observed
100% 0% 100% -45.0°
95% 5% 90% -40.5°
90% 10% 80% -36.0°
75% 25% 50% -22.5°

Theoretical and Computational Studies Pertaining to 1s 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of the asymmetric synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol, typically achieved through the stereoselective reduction of its corresponding ketone, 4-bromo-3-methylacetophenone, DFT calculations are instrumental in elucidating the reaction mechanism and the origins of enantioselectivity.

Researchers can model the entire catalytic cycle, identifying and characterizing the geometries and energies of reactants, transition states, intermediates, and products. The key to understanding the stereochemical outcome of the reaction lies in the analysis of the diastereomeric transition states leading to the (S) and (R) enantiomers of the alcohol. The difference in the activation energies (ΔΔG‡) between these two transition states directly correlates with the enantiomeric excess (ee) observed experimentally.

For the reduction of a substituted acetophenone, the mechanism often involves the transfer of a hydride from a chiral catalyst to the prochiral carbonyl carbon. DFT calculations can reveal the intricate non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate and the catalyst in the transition state. These interactions dictate which face of the ketone is preferentially attacked by the hydride.

A hypothetical DFT study on the asymmetric reduction of 4-bromo-3-methylacetophenone using a chiral catalyst might yield the following energetic data:

Transition StateElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
TS-(S)-2850.123456-2850.0123450.00
TS-(R)-2850.120987-2850.0098761.55

This is an interactive data table. You can sort the columns by clicking on the headers.

In this illustrative example, the transition state leading to the (S)-enantiomer is lower in energy by 1.55 kcal/mol, which would theoretically result in a high enantiomeric excess of the desired this compound. Such calculations provide a quantitative basis for understanding the catalyst's performance and can guide the modification of the catalyst structure to improve selectivity.

Molecular Modeling of Catalyst-Substrate Interactions for Stereoselectivity Prediction

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum mechanical methods like DFT. These methods are employed to build and analyze three-dimensional models of the catalyst-substrate complex, providing a visual and quantitative understanding of the factors controlling stereoselectivity.

In the asymmetric synthesis of this compound, the precise docking of the prochiral ketone, 4-bromo-3-methylacetophenone, into the chiral pocket of the catalyst is paramount. Molecular modeling can simulate this docking process and identify the most stable binding modes. The analysis of these models often reveals key steric and electronic interactions that favor the formation of one enantiomer over the other. For instance, bulky groups on the catalyst can sterically block one face of the ketone, directing the hydride attack to the opposite face. Furthermore, electrostatic interactions between the electron-rich oxygen of the carbonyl group and Lewis acidic sites on the catalyst can orient the substrate in a specific manner.

A common approach involves the construction of a quadrant diagram, where the space around the catalytic center is divided into four quadrants with varying degrees of steric hindrance. By modeling the placement of the substrate's substituents within these quadrants, a qualitative prediction of the major enantiomer can be made. For 4-bromo-3-methylacetophenone, the model would consider the relative sizes of the 4-bromo-3-methylphenyl group and the methyl group.

The following table illustrates how different catalyst-substrate interactions can influence the stereochemical outcome:

Interaction TypeFavorable for (S)-enantiomerFavorable for (R)-enantiomerPredicted Outcome
Steric RepulsionAryl group in open quadrantAryl group in hindered quadrant(S)-enantiomer favored
Hydrogen BondingStrong H-bond with catalystWeak or no H-bond(S)-enantiomer favored
π-π StackingFavorable stacking with catalyst ligandUnfavorable or no stacking(S)-enantiomer favored

This is an interactive data table. You can sort the columns by clicking on the headers.

By systematically evaluating these interactions, molecular modeling serves as a predictive tool to screen potential catalysts and reaction conditions before extensive experimental investigation.

Conformal Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations arising from the rotation around single bonds. Conformational analysis is the study of the energies and populations of these different conformers. For this compound, understanding its preferred conformation is crucial as it can influence its physical, chemical, and biological properties.

Computational methods, particularly molecular mechanics and quantum mechanics, are used to perform a systematic search of the conformational space. This involves rotating the key dihedral angles, such as the C-C bond between the phenyl ring and the chiral center, and the C-O bond of the alcohol group, and calculating the energy of each resulting conformation. The results of a conformational search are typically plotted on a potential energy surface, which shows the energy as a function of the dihedral angles.

Energy minimization studies are then performed to locate the low-energy conformers, which are the most populated at a given temperature. For a chiral benzylic alcohol like this compound, the orientation of the hydroxyl group relative to the aromatic ring is of particular interest, as it can be involved in intramolecular hydrogen bonding or influence intermolecular interactions.

A hypothetical conformational analysis of this compound might identify the following low-energy conformers:

ConformerDihedral Angle (Ar-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
A60°0.0065.2
B180°0.8520.5
C-60°1.2014.3

This is an interactive data table. You can sort the columns by clicking on the headers.

The data suggests that conformer A is the most stable, and therefore the most abundant, conformation. This information is valuable for interpreting spectroscopic data and for understanding how the molecule might interact with other molecules, such as in a biological system or as a chiral ligand in catalysis.

Prediction of Spectroscopic Properties (e.g., NMR, CD) for Structural Elucidation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and the assignment of absolute configuration. For a chiral compound like this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra is particularly important.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. researchgate.net The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts for the (S) and (R) enantiomers with experimental data, it is possible to confirm the structure of the synthesized compound. Furthermore, by performing a Boltzmann-weighted average of the calculated shifts for the different low-energy conformers, a more accurate prediction that accounts for the conformational flexibility of the molecule can be obtained.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is a powerful method for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum of a molecule. By comparing the calculated spectrum for the (S)-enantiomer with the experimentally measured spectrum, the absolute configuration can be unambiguously assigned. A positive Cotton effect in a particular region of the calculated spectrum for the (S)-enantiomer that matches the experimental spectrum would confirm the (S)-configuration of the sample.

A comparison of hypothetical experimental and calculated spectroscopic data for this compound is presented below:

Spectroscopic ParameterExperimental ValueCalculated Value (S-enantiomer)Calculated Value (R-enantiomer)
¹H NMR (δ, ppm, CH-OH)4.854.824.82
¹³C NMR (δ, ppm, CH-OH)70.370.170.1
CD (Δε at 220 nm)+5.2+5.5-5.5

This is an interactive data table. You can sort the columns by clicking on the headers.

Computational Design of Novel Catalysts for Asymmetric Synthesis of this compound

One of the most exciting applications of computational chemistry is the de novo design of novel catalysts. By leveraging the understanding of reaction mechanisms and catalyst-substrate interactions gained from DFT and molecular modeling studies, it is possible to design new catalysts with improved activity and selectivity for the synthesis of this compound.

The process of computational catalyst design typically involves several steps:

Scaffold Selection: A promising catalyst scaffold is chosen based on known successful catalysts for similar transformations.

In Silico Ligand Modification: The structure of the ligands attached to the catalytic center is systematically modified in the computer. This can involve changing the size, shape, and electronic properties of the substituents.

High-Throughput Screening: The performance of each virtual catalyst is evaluated using rapid computational methods. This often involves calculating the energy difference between the diastereomeric transition states for the reduction of 4-bromo-3-methylacetophenone.

Lead Identification and Refinement: The most promising catalyst candidates are then subjected to more rigorous and computationally expensive DFT calculations to refine their structures and more accurately predict their performance.

Experimental Validation: Finally, the most promising computationally designed catalysts are synthesized and tested in the laboratory to validate the theoretical predictions.

This iterative cycle of computational design and experimental validation can significantly accelerate the discovery of new and improved catalysts. For instance, a computational study might suggest that increasing the steric bulk of a particular substituent on the catalyst ligand would enhance the enantioselectivity of the reduction of 4-bromo-3-methylacetophenone.

The following table presents a hypothetical outcome of a computational screening of novel catalysts:

Catalyst IDLigand ModificationCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)
Cat-01 (Baseline)-Ph1.288
Cat-02-Naphthyl1.895
Cat-03-Anthracenyl2.599
Cat-04-tBu0.875

This is an interactive data table. You can sort the columns by clicking on the headers.

Based on these computational results, "Cat-03" with an anthracenyl group would be prioritized for synthesis and experimental testing, as it is predicted to provide the highest enantioselectivity. This data-driven approach to catalyst design holds immense promise for the efficient development of highly selective and active catalysts for the synthesis of valuable chiral molecules like this compound.

Industrial Synthesis and Scalability Considerations for 1s 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol requires meticulous optimization of reaction parameters to maximize yield, enantioselectivity, and throughput while minimizing costs and environmental impact. The primary synthetic routes amenable to industrial scale-up are catalytic asymmetric transfer hydrogenation (ATH) and biocatalytic reduction.

Catalytic Asymmetric Transfer Hydrogenation (ATH):

ATH is a widely used method for the asymmetric reduction of ketones. mdpi.com This process typically employs a ruthenium or rhodium catalyst with a chiral ligand. The optimization of this process involves several key parameters:

Catalyst and Ligand Selection: The choice of the metal precursor and the chiral ligand is paramount. For instance, Ru(II) complexes with chiral diamine ligands have shown high efficiency and enantioselectivity in the reduction of aromatic ketones. nih.gov

Hydrogen Source: While hydrogen gas can be used, transfer hydrogenation often utilizes safer and more easily handled hydrogen donors like isopropanol (B130326) or formic acid. chem-station.com The choice of hydrogen donor can significantly influence reaction kinetics and conversion rates.

Base: A base, such as potassium hydroxide or sodium isopropoxide, is often required to activate the catalyst. The nature and concentration of the base must be carefully optimized to prevent side reactions.

Reaction Conditions: Temperature, pressure, and substrate concentration are critical variables. Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity. High substrate concentrations are desirable for industrial production but can lead to catalyst inhibition or deactivation.

Biocatalytic Reduction:

Biocatalysis, utilizing whole-cell systems or isolated enzymes (ketoreductases), offers a green and highly selective alternative to chemical catalysis. frontiersin.orgtudelft.nl Process optimization for biocatalytic reduction focuses on:

Biocatalyst Selection: Screening for robust microorganisms or specific ketoreductases (KREDs) that exhibit high activity and stereoselectivity towards 4'-bromo-3'-methylacetophenone is the first step. For example, strains of Aspergillus niger have been shown to be effective in the asymmetric reduction of 4-bromo-acetophenone, a close analog. researchgate.net

Cofactor Regeneration: Most ketoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH) for their activity. An efficient in-situ cofactor regeneration system, often using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system, is crucial for economic viability on a large scale. nih.gov

Reaction Medium: The process is typically carried out in an aqueous medium, which is environmentally benign. However, the low solubility of the substrate and product can be a limiting factor. The use of co-solvents or biphasic systems can enhance mass transfer and improve reaction rates.

Process Parameters: pH, temperature, substrate loading, and biomass concentration must be tightly controlled to ensure optimal enzyme activity and stability.

The following table summarizes and compares typical process parameters for the asymmetric reduction of substituted acetophenones, providing a basis for the optimization of this compound synthesis.

ParameterCatalytic Transfer Hydrogenation (ATH)Biocatalytic Reduction
Catalyst/Biocatalyst Ru(II) or Rh(I) with chiral ligandsWhole cells (e.g., Aspergillus niger) or isolated Ketoreductases (KREDs)
Substrate 4'-bromo-3'-methylacetophenone4'-bromo-3'-methylacetophenone
Hydrogen/Reductant Isopropanol, Formic acid/triethylamineIsopropanol, Glucose (for cofactor regeneration)
Solvent Isopropanol, WaterAqueous buffer, often with co-solvents
Temperature 25-80 °C25-40 °C
Reaction Time 1-24 hours12-48 hours
Substrate Conc. 0.1 - 2 M10 - 100 g/L
Enantiomeric Excess >95%>99%
Yield >90%>80%

Economic Feasibility and Cost-Effectiveness of Synthetic Routes

The economic viability of producing this compound on an industrial scale is a critical consideration, influencing the choice of synthetic route. Both catalytic ATH and biocatalytic methods have distinct economic profiles.

Cost Drivers in Catalytic Asymmetric Transfer Hydrogenation:

Catalyst Cost: The primary cost driver is often the precious metal catalyst (ruthenium or rhodium) and the complex, patent-protected chiral ligands. Catalyst loading and the potential for recycling are key to minimizing this cost.

Process Conditions: While ATH can be performed under relatively mild conditions, the use of organic solvents may necessitate specialized equipment for handling and recovery, adding to the capital and operational costs.

Purification: Downstream processing to remove the catalyst and any by-products can be a significant cost factor.

Cost Drivers in Biocatalytic Reduction:

Biocatalyst Development and Production: The initial investment in screening for and developing a suitable microbial strain or enzyme can be substantial. However, once established, the production of the biocatalyst through fermentation is generally cost-effective.

Cofactor and Co-substrate: The cost of the nicotinamide cofactor can be prohibitive unless an efficient regeneration system is in place. The cost of the co-substrate for regeneration (e.g., glucose, isopropanol) is also a factor.

Volumetric Productivity: Biocatalytic processes can sometimes suffer from lower volumetric productivity compared to chemical processes, requiring larger reactor volumes and longer reaction times, which can increase capital and operational costs.

Downstream Processing: The purification of the product from the aqueous fermentation broth can be complex and energy-intensive.

Comparative Economic Analysis:

FeatureCatalytic Transfer Hydrogenation (ATH)Biocatalytic Reduction
Catalyst Cost High initial cost, recycling is crucialLower cost for whole cells, enzyme isolation can be expensive
Operational Costs Potentially lower due to higher throughputCan be higher due to longer reaction times and downstream processing
Environmental Impact Use of precious metals and organic solventsGenerally lower, uses aqueous media
Selectivity HighExcellent
Scalability Well-establishedCan be challenging due to biological system complexities

Ultimately, the most cost-effective route depends on the specific production scale, the availability and cost of raw materials, and the technological capabilities of the manufacturing facility. For large-scale production, a biocatalytic route with a highly efficient and reusable whole-cell catalyst and an optimized downstream process can be economically advantageous due to its high selectivity and lower environmental footprint. frontiersin.org

Implementation of Continuous Flow Processes for Synthesis

Continuous flow chemistry is emerging as a powerful technology for the manufacturing of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. rsc.orgbeilstein-journals.org The implementation of continuous flow processes for the synthesis of this compound, particularly for the key asymmetric hydrogenation step, holds considerable promise for industrial-scale production.

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors have a much smaller reaction volume at any given time compared to large batch reactors, which significantly reduces the risks associated with handling hazardous materials or exothermic reactions. cphi-online.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates, higher yields, and improved selectivity. rsc.org

Scalability: Scaling up a continuous flow process is typically more straightforward than for a batch process. Instead of designing larger reactors, production can be increased by running the process for longer periods or by "numbering-up" – using multiple reactors in parallel.

Process Control and Automation: Continuous flow systems are well-suited for automation and real-time monitoring of reaction parameters, leading to more consistent product quality and reduced labor costs.

Implementation for Asymmetric Hydrogenation:

For the synthesis of this compound, a continuous flow process would typically involve pumping a solution of 4'-bromo-3'-methylacetophenone and a hydrogen donor through a packed-bed reactor containing an immobilized catalyst.

Heterogeneous Catalysis: For continuous flow, a heterogeneous catalyst (a solid catalyst in a liquid or gas phase reaction) is highly advantageous. This can be achieved by immobilizing a chiral metal complex or a whole-cell biocatalyst onto a solid support. This simplifies catalyst separation and reuse, which is a major advantage for expensive catalysts.

Reactor Design: A packed-bed reactor or a microreactor would be suitable for this process. The choice of reactor depends on the specific reaction kinetics and the nature of the catalyst.

Process Parameters in Flow: Key parameters to optimize in a continuous flow setup include the flow rate (which determines the residence time in the reactor), temperature, pressure, and the concentration of the reactants.

Recent studies have demonstrated the successful application of continuous flow asymmetric hydrogenation for the production of chiral alcohols with high efficiency and enantioselectivity. asynt.com For example, a continuous flow process for the hydrogenation of acetophenone using a nickel-based catalyst showed high conversion and selectivity with good catalyst stability over extended periods. researchgate.net The application of such a system to the synthesis of this compound could lead to a more efficient, safer, and cost-effective industrial production process.

Future Directions and Emerging Research Avenues in the Synthesis and Utilization of 1s 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Development of Next-Generation Catalytic Systems with Enhanced Efficiency

The asymmetric reduction of the prochiral ketone, 4'-bromo-3'-methylacetophenone, is the primary route to (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol. Future research is centered on developing more efficient, sustainable, and cost-effective catalytic systems for this transformation.

Key areas of development include:

Earth-Abundant Metal Catalysts: While precious metals like rhodium, ruthenium, and iridium are effective, their high cost and low abundance are significant drawbacks. Research is shifting towards catalysts based on earth-abundant metals such as iron, copper, and chromium. acs.orgacs.org For instance, novel chiral chromium catalysts have shown high efficiency in generating chiral alcohols. acs.orgacs.org The goal is to develop systems that offer comparable or superior enantioselectivity and turnover numbers to their precious metal counterparts.

Advanced Ligand Design: The chiral ligand is the cornerstone of asymmetric catalysis. The design of new ligands with enhanced steric and electronic properties can lead to catalysts with higher activity and selectivity. Innovations include the development of novel bisoxazolidine (B8223872) ligands that are not only effective but also recyclable, contributing to more economical processes. innoget.com

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), presents a green and highly selective alternative to traditional chemical catalysts. nih.gov Researchers are exploring new ADHs from various bacterial sources that can operate under mild conditions and exhibit high enantioselectivity for a broad range of substrates. nih.gov Future work will likely involve protein engineering to tailor enzymes specifically for the reduction of 4'-bromo-3'-methylacetophenone, maximizing yield and stereopurity.

Table 1: Comparison of Emerging Catalytic Systems for Chiral Alcohol Synthesis
Catalyst TypeKey AdvantagesResearch FocusPotential Impact on this compound Synthesis
Earth-Abundant Metal Catalysts (e.g., Cr, Fe)Cost-effective, sustainable. acs.orgacs.orgImproving enantioselectivity and catalyst stability.Reduced production costs and environmental footprint.
Advanced Chiral Ligands (e.g., bisoxazolidines)High yields (>87%), high enantioselectivities (>90%), recyclable. innoget.comDevelopment of modular and easily synthesizable ligands.More economical and efficient large-scale synthesis.
Biocatalysts (e.g., Alcohol Dehydrogenases)High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme discovery and protein engineering for specific substrates.Greener synthesis route with potentially superior stereochemical control.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and synthetic chemistry is set to revolutionize how chemical reactions are developed and optimized. chiralpedia.commdpi.com For the synthesis of this compound, these technologies offer powerful tools to accelerate discovery and improve process efficiency.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of catalytic reactions to predict outcomes, such as yield and enantiomeric excess (% ee), with high accuracy. pnas.org By inputting molecular descriptors of the substrate (4'-bromo-3'-methylacetophenone), catalyst, and reaction conditions, ML models can forecast the efficacy of a given catalytic system, reducing the need for extensive trial-and-error experimentation. pnas.orgpreprints.org

Reaction Condition Optimization: AI-driven platforms can systematically explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for the synthesis. preprints.org This automated approach can lead to higher yields and selectivities than those achieved through traditional, manual optimization methods.

Catalyst Discovery: AI can assist in the discovery of entirely new classes of chiral catalysts. chiralpedia.com By screening virtual libraries of potential ligands and metal complexes, computational methods can identify promising candidates for experimental validation, significantly speeding up the catalyst development pipeline.

Table 2: Applications of AI and Machine Learning in Asymmetric Synthesis
Application AreaDescriptionExpected Outcome for Target Compound
Predictive ModelingUsing algorithms like random forests to predict enantioselectivity based on molecular parameters of catalysts and substrates. pnas.orgRapid screening of potential catalysts to identify the most promising candidates for high % ee.
Automated OptimizationEmploying AI with robotic synthesis platforms to autonomously explore and optimize reaction parameters. chiralpedia.comFaster identification of optimal conditions, leading to improved yield and process robustness.
De Novo Catalyst DesignGenerative models create novel catalyst structures with desired properties for specific transformations.Discovery of next-generation catalysts tailored for the asymmetric reduction of 4'-bromo-3'-methylacetophenone.

Exploration of Novel Synthetic Transformations and Cascade Reactions

The bromine atom and the hydroxyl group on this compound are functional handles that can be exploited in a variety of subsequent chemical transformations. Future research will focus on leveraging these features to build molecular complexity in an efficient manner.

Cross-Coupling Reactions: The aryl bromide moiety is a prime substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, enabling the synthesis of a vast library of derivatives from a single chiral precursor.

Cascade Reactions: Designing one-pot, multi-step cascade reactions that involve the chiral alcohol or its derivatives is a key area for improving synthetic efficiency. researchgate.net For example, a sequence involving an initial cross-coupling followed by an intramolecular cyclization could rapidly generate complex heterocyclic structures, which are prevalent in medicinal chemistry.

Radical-Polar Crossover Chemistry: Emerging fields like radical-polar crossover catalysis could open new reaction pathways. acs.orgacs.org For instance, transformations involving the generation of a radical at a position remote to the chiral center could lead to novel molecular architectures while preserving the stereochemistry of the alcohol.

Expanding the Scope of Related Chiral Building Blocks and Their Applications

This compound belongs to a broader class of chiral building blocks that are indispensable in modern chemistry. researchgate.net The demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry where single-enantiomer drugs often exhibit improved efficacy and reduced side effects. innoget.com

Future efforts will likely focus on:

Diversification of the Building Block Library: Synthesizing analogues of this compound with different substitution patterns on the aromatic ring will provide chemists with a broader toolkit for drug discovery and materials science. chemicalbook.com The precursor, 4'-bromo-3'-methylacetophenone, is a versatile starting point for creating such libraries. chemicalbook.comchemicalbook.com

Application in Target-Oriented Synthesis: This chiral alcohol and its derivatives will continue to be utilized as key intermediates in the total synthesis of natural products and complex pharmaceutical agents. researchgate.net Its defined stereocenter can be used to control the stereochemistry of subsequent reactions, which is critical for achieving the desired biological activity.

Development of Functional Materials: Chiral molecules are increasingly being explored for applications in materials science, such as in the development of chiral polymers and liquid crystals. The unique stereochemistry of this compound could be incorporated into larger molecular frameworks to create materials with novel optical or electronic properties.

The continued exploration of advanced catalytic systems, the integration of computational tools, and the discovery of novel synthetic methodologies will ensure that this compound remains a highly valuable and versatile chiral building block for years to come.

Q & A

Q. What are the most effective synthetic routes for (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor, such as 1-(4-bromo-3-methylphenyl)ethan-1-one, using chiral catalysts like (R)- or (S)-BINAP-ligated transition metals (e.g., Ru or Rh). Key parameters include:

  • Catalyst loading : 0.5–2 mol% to balance cost and enantioselectivity .
  • Reducing agents : NaBH₄ or LiAlH₄ in anhydrous THF at −78°C to 0°C to minimize racemization .
  • Purification : Recrystallization from ethanol/water mixtures or chiral chromatography (e.g., Chiralcel OD-H column) to achieve >90% enantiomeric excess (e.e.) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the bromine-substituted aromatic ring (δ 7.2–7.8 ppm), methyl group (δ 2.3 ppm), and alcohol proton (δ 1.8–2.1 ppm, broad) .
  • Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase to resolve enantiomers and quantify e.e. .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (m/z 244.05 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric purity across synthetic batches?

Methodological Answer:

  • Root-cause analysis : Compare reaction parameters (temperature, catalyst age, solvent purity) using design-of-experiments (DoE) frameworks .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect early racemization .
  • Post-synthetic resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to correct e.e. deviations .

Q. What strategies enhance the compound’s stability during storage and biological assays?

Methodological Answer:

  • Storage conditions : Lyophilization under argon and storage at −20°C in amber vials to prevent oxidation and photodegradation .
  • Buffering : Use pH 7.4 phosphate-buffered saline (PBS) with 0.1% BSA to mitigate hydrolysis in aqueous assays .
  • Stabilizing agents : Add 1 mM EDTA to chelate metal ions that catalyze decomposition .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs (e.g., 3-fluoro or 4-chloro derivatives) and test against target enzymes (e.g., cytochrome P450 isoforms).
    • Example: Fluorine at the 3-position increases metabolic stability by 30% compared to bromine .
    • Methyl substitution at the 3-position reduces steric hindrance, improving binding affinity by 2-fold .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy changes .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., ketoconazole for CYP3A4 inhibition) and replicate experiments across labs .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to outliers .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability due to autofluorescence .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methods .
  • Emphasize reproducibility by detailing catalyst batches and solvent suppliers .
  • Address stereochemical integrity as a critical quality attribute in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.